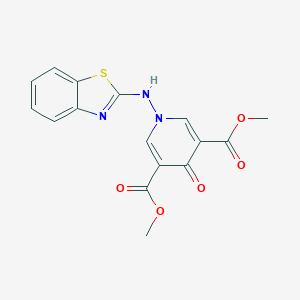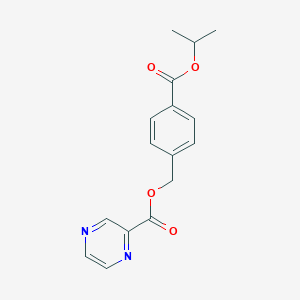
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine, also known as PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PPP is known to interact with various receptors in the brain and has been shown to have significant effects on behavior and cognition.
Mecanismo De Acción
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine acts as a selective antagonist of the dopamine D2 receptor and a sigma-1 receptor agonist. It also has affinity for the NMDA receptor. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to inhibit the release of dopamine in the brain, which may contribute to its effects on behavior and cognition. Additionally, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have significant effects on behavior and cognition. In animal studies, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to improve learning and memory, reduce anxiety, and have antidepressant-like effects. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in lab experiments is its selectivity for the dopamine D2 receptor and sigma-1 receptor, which allows for more precise manipulation of these systems. Additionally, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine. One area of interest is the role of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in the regulation of calcium signaling, particularly through its interaction with the sigma-1 receptor. Additionally, further research is needed to determine the potential therapeutic applications of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in the treatment of neurological disorders, such as addiction and depression. Finally, the development of more selective and potent derivatives of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine may provide new tools for investigating the role of dopamine D2 and sigma-1 receptors in behavior and cognition.
Métodos De Síntesis
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized using a variety of methods, including the reduction of N-benzyl-4-(pyrrolidin-1-yl)piperidine using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-benzylpiperidin-4-one with phenylmagnesium bromide followed by reduction with sodium borohydride. The purity and yield of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, including the dopamine D2 receptor, sigma-1 receptor, and NMDA receptor. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been used to study the role of these receptors in behavior and cognition, including learning and memory, addiction, and depression.
Propiedades
Fórmula molecular |
C18H28N2 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-(3-phenylpropyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-7-17(8-3-1)9-6-12-19-15-10-18(11-16-19)20-13-4-5-14-20/h1-3,7-8,18H,4-6,9-16H2 |
Clave InChI |
ZYRFBJKAZWWPCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)



![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)



![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)